N-tert-Butylbenzenesulfenamide
Description
Contextualizing Sulfenamide (B3320178) Chemistry within Organic Synthesis
Sulfenamides are a class of organosulfur compounds characterized by a sulfur-nitrogen (S-N) bond. wikipedia.org This functional group is at the heart of their diverse reactivity, making them valuable intermediates and reagents in organic synthesis. wikipedia.orgrsc.org The S-N bond is relatively labile, which allows for a variety of chemical transformations. rsc.org
The synthesis of sulfenamides can be achieved through several methods, most commonly by the reaction of sulfenyl chlorides with amines. wikipedia.org Other routes include the coupling of disulfides with amines, often catalyzed by copper, and the reaction of thiols with amines under oxidative conditions. rsc.orgorganic-chemistry.org The versatility of these synthetic methods allows for the preparation of a wide range of sulfenamides with different substituents on both the sulfur and nitrogen atoms.
In organic synthesis, sulfenamides are utilized in various transformations. They can act as sources of electrophilic sulfur or as precursors to other sulfur-containing functional groups. Their applications range from their use in the vulcanization of rubber to being key components in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org
Significance of N-tert-Butylbenzenesulfenamide in Advanced Synthetic Methodologies
This compound, with its specific combination of a phenylthio group and a bulky tert-butyl group on the nitrogen, exhibits unique reactivity that has been harnessed in several advanced synthetic methodologies.
One of its most notable applications is as a catalyst for the oxidation of alcohols to aldehydes and ketones. researchgate.netresearchgate.net In conjunction with a stoichiometric oxidant like N-chlorosuccinimide (NCS), this compound facilitates the mild and selective oxidation of primary and secondary alcohols. researchgate.netresearchgate.net A key intermediate in this process is believed to be N-tert-butylbenzenesulfinimidoyl chloride, which is generated in situ from the reaction of the sulfenamide with NCS. researchgate.net This methodology is particularly valuable for the oxidation of sensitive substrates due to its mild reaction conditions. researchgate.netresearchgate.net
The following table summarizes the catalytic oxidation of various alcohols using this compound and NCS.
| Alcohol | Product | Yield (%) |
| 1-Octanol | Octanal | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 98 |
| Benzyl alcohol | Benzaldehyde | 99 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 99 |
| 2-Octanol | 2-Octanone | 96 |
| Cyclohexanol | Cyclohexanone | 97 |
Data sourced from studies on the catalytic oxidation of alcohols. researchgate.net
Furthermore, this compound has been employed in cross-coupling reactions. While not a direct catalyst in the conventional sense, its derivatives and related compounds are subjects of ongoing research in the development of new catalytic systems. For instance, the broader class of sulfonamides, which are oxidation products of sulfenamides, are used in nickel-catalyzed photoredox reactions. chemrxiv.org
Scope and Research Trajectories of this compound
The research landscape for this compound continues to expand, with several promising trajectories. Current investigations are focused on broadening its applications in catalysis and exploring its utility in the synthesis of complex molecules.
One area of active research is the development of new synthetic methods utilizing this compound as a precursor or reagent. For example, its o-lithiation followed by reaction with ketones provides access to carbinol sulfonamides, which can be cyclized to form benzosultams. rsc.org
Moreover, the unique properties of the sulfenamide functional group are being explored in the context of materials science. The radical initiator properties of related sulfenamides have been investigated in inverse vulcanization processes, although the low boiling point of this compound itself limited its effectiveness in one particular study. acs.org
The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives is also a key research focus. Innovations in catalysis, such as the use of ternary catalyst systems, are being explored to improve reaction yields and conditions. google.com
The table below outlines some of the preparative methods for this compound.
| Reactants | Catalyst/Conditions | Product | Reference |
| Benzenesulfenyl chloride, tert-Butylamine | Ether | This compound | researchgate.net |
| Benzene (B151609) sulfonamide, tert-Butyl acrylate (B77674) | Hafnium tetrachloride or Zirconium tetrachloride, Toluene, 150 °C | N-tert-Butylbenzenesulfonamide (related oxidized compound) | google.com |
| Methyl tertiary butyl ether, Benzene sulfonamide | Ethyltriphenylphosphonium bromide-silver compounds-porphyrin | N-tert-Butylbenzenesulfonamide (related oxidized compound) | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-phenylsulfanylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBFMPKCDTAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457904 | |
| Record name | N-tert-Butylbenzenesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-31-8 | |
| Record name | N-tert-Butylbenzenesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for N Tert Butylbenzenesulfenamide
Established Synthetic Pathways to N-tert-Butylbenzenesulfenamide
Several synthetic routes for the preparation of this compound have been documented, utilizing various precursors and reagents. These pathways offer different advantages in terms of yield, purity, and reaction conditions.
Benzenesulfonamide (B165840) as a Core Precursor in N-alkylation Reactions
A prominent method for synthesizing this compound involves the N-alkylation of benzenesulfonamide. google.com In this approach, the sulfonamide's nitrogen atom acts as a nucleophile, attacking an electrophilic tert-butyl source. The reaction is typically facilitated by a catalyst to enhance the nucleophilicity of the sulfonamide nitrogen and to promote the transfer of the tert-butyl group. The general scheme involves reacting benzenesulfonamide with a suitable tert-butylating agent in the presence of a catalyst and a solvent, followed by heating to reflux. google.com The reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) until the starting benzenesulfonamide is consumed. google.com
Utilization of Tert-Butyl Acrylate (B77674), Tert-Butyl Propionate, or Tert-Butyl Alcohol as Tert-Butylating Agents
The choice of the tert-butylating agent is a critical factor in the N-alkylation of benzenesulfonamide. Common agents employed for this purpose include tert-butyl acrylate, tert-butyl propionate, and tert-butyl alcohol. google.comgoogle.com
The reaction of benzenesulfonamide with these agents is typically conducted at elevated temperatures, around 150 °C, in a suitable solvent. google.comgoogle.com Solvents such as N-methylpyrrolidone, toluene, xylene, dimethyl sulfoxide, and diphenyl ether can be used, with N-methylpyrrolidone being a preferred option. google.com These reactions have been reported to produce this compound in high yields, often exceeding 95.5%, with purities greater than 98%. google.com
| Tert-Butylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Tert-Butyl Acrylate | Zirconium Tetrachloride | Diphenyl Ether | 145 | - | - |
| Tert-Butyl Propionate | Hafnium Tetrachloride | Xylene | 155 | - | - |
| Tert-Butyl Alcohol | Hafnium Tetrachloride | N-Methylpyrrolidone | 150 | 98.9 | 99.1 |
Reactions Involving N-(Phenylthio)phthalimide and Tert-Butylamine
The synthesis of sulfenamides can be achieved through the reaction of N-(phenylthio)phthalimide with various amines. This method serves as an alternative pathway for the formation of the S-N bond. Alkylamines, including tert-butylamine, have been shown to participate in coupling processes with N-sulfenylphthalimides. While specific details for the synthesis of this compound using this exact method are not extensively documented in the provided search results, the general reactivity pattern suggests its viability.
Synthesis from 2-Bromobenzenesulfonyl Chloride and Tert-Butylamine
The reaction of sulfonyl chlorides with primary or secondary amines is a traditional and fundamental method for the synthesis of sulfonamides. While a specific documented synthesis of this compound from 2-bromobenzenesulfonyl chloride and tert-butylamine was not found, the general principle of this reaction is well-established. Typically, such reactions proceed by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide bond. This pathway remains a plausible, though less detailed, synthetic route for this compound.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in optimizing the synthesis of this compound, particularly in the N-alkylation of benzenesulfonamide. Lewis acid catalysts are instrumental in activating the substrates and facilitating the reaction.
Role of Hafnium Tetrachloride and Zirconium Tetrachloride Catalysts
Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have been identified as effective catalysts for the synthesis of this compound from benzenesulfonamide and various tert-butylating agents. google.com These Lewis acids are believed to coordinate to the nitrogen atom of the sulfonamide, thereby increasing its nucleophilicity and facilitating the subsequent alkylation.
The catalyst loading is typically in the range of 1% to 10% of the mass of the benzenesulfonamide, with 3% being a preferred amount. google.comgoogle.com Comparative studies have shown that hafnium tetrachloride often provides superior performance to zirconium tetrachloride, resulting in higher yields and purities of the final product. For instance, reactions catalyzed by HfCl₄ have achieved yields of 95.5% and purities of 99.2% in shorter reaction times compared to those catalyzed by ZrCl₄. The higher Lewis acidity of HfCl₄ is thought to contribute to its enhanced catalytic activity and ability to minimize side reactions.
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hafnium Tetrachloride (HfCl₄) | 95.5 | 99.2 | 6 |
| Zirconium Tetrachloride (ZrCl₄) | 89.3 | 97.8 | 8 |
Heterogeneous Catalysis Systems, including Zeolite-Supported Hafnium Tetrachloride
While homogeneous catalysts like hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have proven effective, research into heterogeneous systems aims to improve catalyst recovery and reusability. Hafnium tetrachloride supported on activated carbon has been identified as a highly efficient, recyclable solid support catalyst for other reactions, demonstrating the principle of immobilizing Lewis acids. mdpi.com This approach, where the support can reversibly adsorb and release the catalyst, suggests a pathway for developing more sustainable methods for this compound synthesis. mdpi.com Although specific studies detailing the use of zeolite-supported hafnium tetrachloride for this particular synthesis are not widely documented, the known efficacy of HfCl₄ as a catalyst points to the potential of such heterogeneous systems. google.com The use of unsupported HfCl₄ has achieved yields of over 95.5% and purity exceeding 98%. google.com
Application of Ternary Catalyzing Systems (e.g., Ethyltriphenylphosphonium Bromide-Silver Compounds-Porphyrin)
Ternary catalytic systems have been explored to facilitate the reaction, particularly when using less reactive starting materials. One such system combines ethyltriphenylphosphonium bromide, a silver compound, and a porphyrin derivative. While this combination can successfully catalyze the formation of this compound, its industrial application is limited. The high cost of the catalyst components and the complexity of their preparation present significant economic barriers to large-scale production, making this approach less commercially viable compared to simpler Lewis acid-based systems.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of this compound derivatives. These methods allow for the modification of the core structure to produce a diverse range of compounds. For example, palladium catalysts can facilitate the N-tert-prenylation of indole derivatives, showcasing their utility in forming C-N bonds with sterically demanding groups. nih.govnih.gov Supported palladium nanoparticles have also demonstrated high activity and selectivity in the synthesis of various functionalized heterocycles. unipi.it Such established palladium-catalyzed methodologies could be readily adapted to synthesize novel derivatives of this compound for applications in pharmaceuticals and materials science.
Reaction Conditions and Parameter Optimization
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing costs and environmental impact. Key parameters include the choice of solvent, reaction temperature, and the method for monitoring the reaction's progress.
Solvent Effects in this compound Formation (e.g., N-methylpyrrolidone, Toluene, Xylene, Dimethyl Sulfoxide, Diphenyl Ether)
The choice of solvent plays a crucial role in the synthesis of this compound. A range of solvents has been investigated, including toluene, xylene, dimethyl sulfoxide (DMSO), and diphenyl ether. google.com Among these, the dipolar aprotic solvent N-methylpyrrolidone (NMP) is identified as the preferred medium. google.comresearchgate.netresearchgate.net Its effectiveness is attributed to its ability to stabilize reaction intermediates through polar interactions, thereby facilitating the desired transformation. NMP is a powerful and versatile solvent used across many chemical manufacturing processes. researchgate.netresearchgate.net
| Solvent | Role/Observation |
| N-methylpyrrolidone (NMP) | Preferred solvent, enhances reaction efficiency. google.com |
| Toluene | Alternative solvent investigated. google.com |
| Xylene | Alternative solvent investigated. google.com |
| Dimethyl Sulfoxide (DMSO) | Alternative solvent investigated. google.com |
| Diphenyl Ether | Alternative solvent investigated. google.com |
Temperature and Reflux Conditions for Enhanced Reaction Efficiency
Temperature is a critical parameter for driving the reaction to completion efficiently. The synthesis is typically conducted under heating and reflux conditions. An optimal reaction temperature of 150 °C has been established, which provides the necessary energy to overcome the activation barrier of the reaction. google.comgoogle.com This elevated temperature ensures a reasonable reaction rate without promoting significant decomposition or side reactions, leading to high yields of the desired product. google.comnih.gov The use of a reflux setup maintains a constant temperature at the boiling point of the solvent, allowing for continuous energy input over extended periods. nih.gov
Monitoring Reaction Progression and End-Point Determination (e.g., High-Performance Liquid Chromatography)
Accurate monitoring of the reaction is essential for determining the optimal endpoint, preventing the formation of byproducts from over-reaction, and ensuring process consistency. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. The reaction is monitored by tracking the disappearance of the starting material, benzenesulfonamide. google.com The reaction is considered complete when the benzenesulfonamide peak is no longer detectable in the chromatogram. google.comgoogle.com Specific chromatographic conditions have been developed for effective monitoring.
| Parameter | Specification |
| Mobile Phase | Methanol-Water (70:30 ratio) |
| Detection Wavelength | 254 nm |
Mechanistic Challenges and Strategies for Yield Enhancement
The direct N-alkylation of benzenesulfonamide with a tertiary butyl group is notoriously difficult. The reaction mechanism is complicated by competing electronic and steric factors that can significantly lower the probability of forming the desired product and instead favor side reactions.
The synthesis of N-tert-butylbenzenesulfonamide is significantly hampered by a combination of steric and electronic effects. google.comgoogle.com The bulky nature of the tert-butyl group creates substantial steric hindrance, making the nucleophilic attack by the sulfonamide nitrogen more difficult. google.comgoogle.com
To overcome the inherent difficulties in synthesizing N-tert-butylbenzenesulfonamide, researchers have developed optimized processes that significantly improve reaction yields. A key strategy involves the use of specific catalysts and optimized reaction conditions to favor the desired N-alkylation over side reactions. google.comgoogle.com
One successful approach involves reacting benzenesulfonamide with a tert-butyl source, such as tert-butanol, in the presence of a Lewis acid catalyst like hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄). google.comgoogle.com The reaction is conducted in a high-boiling point solvent, with N-methylpyrrolidone (NMP) being a preferred choice, at an elevated temperature of 150°C. google.comgoogle.com This method has been shown to dramatically increase the product yield to over 95.5%, with purity levels exceeding 98%. google.comgoogle.com
The monitoring of the reaction's completion is crucial for maximizing yield and purity. This is typically achieved by using high-performance liquid chromatography (HPLC) to detect the disappearance of the starting material, benzenesulfonamide. google.comgoogle.com
The table below summarizes the optimized conditions for the synthesis.
| Parameter | Optimized Condition | Purpose | Reported Yield | Purity |
| Reactants | Benzenesulfonamide, tert-Butanol | Primary starting material and tert-butyl source | >95.5% | >98% |
| Catalyst | Hafnium tetrachloride (preferred) or Zirconium tetrachloride | To facilitate the N-alkylation reaction | ||
| Solvent | N-methylpyrrolidone (preferred), Toluene, Xylene, DMSO | To provide a suitable reaction medium at high temperature | ||
| Temperature | 150°C | To provide sufficient energy to overcome the activation barrier | ||
| Monitoring | HPLC | To determine the reaction endpoint accurately |
This interactive table summarizes findings from patented research aimed at optimizing the synthesis of N-tert-butylbenzenesulfonamide. google.comgoogle.com
The optimized synthesis of N-tert-butylbenzenesulfonamide also aligns with several key principles of green chemistry, aiming to create a more sustainable and environmentally friendly process. epa.govnih.gov The primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. epa.gov
The improved methodology achieves this in several ways:
Waste Prevention: By achieving yields of over 95.5%, the process significantly minimizes the generation of waste, which is a foundational principle of green chemistry. google.comgoogle.comepa.gov
Use of Catalysis: The method employs catalysts (hafnium tetrachloride or zirconium tetrachloride) in small amounts (1-10% of the mass of benzenesulfonamide) rather than stoichiometric reagents. google.comgoogle.com Catalysts are preferred as they are highly effective in small quantities and can carry out a reaction multiple times, minimizing waste. epa.gov
Safer Solvents and Auxiliaries: While using solvents, the process provides options, allowing for selection based on safety and environmental impact. The goal is to make auxiliary substances like solvents unnecessary or innocuous. nih.gov
Less Hazardous Chemical Syntheses: The described process avoids the use of highly toxic and dangerous raw materials, contributing to a safer production environment. google.com
The table below maps the process improvements to the corresponding principles of green chemistry.
| Process Improvement | Corresponding Green Chemistry Principle(s) | Explanation |
| High Reaction Yield (>95.5%) | 1. Prevention, 2. Atom Economy | Minimizes waste by converting a high proportion of reactants into the desired product. epa.gov |
| Use of HfCl₄/ZrCl₄ Catalyst | 9. Catalysis | Employs a catalyst in small amounts instead of stoichiometric reagents, reducing material consumption and waste. epa.gov |
| Avoidance of Highly Toxic Reagents | 3. Less Hazardous Chemical Syntheses | The raw materials are cheap, readily available, and do not include highly toxic or dangerous substances. google.comepa.gov |
| Reduction of Industrial Waste | 1. Prevention | The high efficiency and clean reaction conditions lead to a reduction in "three industrial wastes". google.com |
This interactive table illustrates how modern synthetic strategies for N-tert-butylbenzenesulfonamide incorporate fundamental principles of green chemistry.
Reactivity and Mechanistic Studies of N Tert Butylbenzenesulfenamide
Fundamental Reaction Pathways
The chemical behavior of N-tert-Butylbenzenesulfenamide is dictated by the nature of its sulfur-nitrogen bond, allowing for several distinct reaction pathways.
Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety
The sulfur atom in this compound is electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions at the sulfur center can lead to the displacement of the tert-butylamino group. The nucleophilicity of sulfur compounds is generally greater than their oxygen analogs, making them reactive towards various electrophiles. libretexts.org In the context of sulfenamides, reaction with nucleophiles can result in the cleavage of the S-N bond, forming new sulfur-containing compounds. For instance, Chan-Lam type coupling reactions with boronic acids have been used to arylate the sulfur atom of sulfenamides, leading to the formation of sulfilimines. nih.gov
Oxidation Reactions Leading to Sulfonic Acids
The sulfur atom in a sulfenamide (B3320178) is in a low oxidation state and can be readily oxidized. The oxidation of sulfenamides typically proceeds in a stepwise manner. Initial oxidation yields the corresponding sulfinamide, which can be further oxidized to a sulfonamide. rsc.orgacs.org This process involves the sequential addition of oxygen atoms to the sulfur center. Further oxidation of the resulting sulfonic acid can lead to the cleavage of the carbon-sulfur bond, ultimately producing sulfate. researchgate.net This general oxidation pathway for small organic sulfur compounds successively yields sulfenic, sulfinic, and sulfonic acids. researchgate.net
R-S-NHR' (Sulfenamide) → R-SO-NHR' (Sulfinamide) → R-SO₂-NHR' (Sulfonamide)
Subsequent harsh oxidation can cleave the S-N and C-S bonds, eventually leading to the formation of sulfonic acids (R-SO₃H) and other degradation products. researchgate.netnih.gov
Reduction Reactions for Amine Formation
The sulfur-nitrogen bond in sulfenamides and their oxidized derivatives (sulfinamides) can be cleaved under reductive conditions to yield the corresponding amine. This reaction is particularly useful in asymmetric synthesis where the tert-butanesulfinyl group is employed as a chiral auxiliary. After serving its purpose, the auxiliary is typically removed by treatment with an acid, such as hydrochloric acid (HCl), in a protic solvent. youtube.com This process liberates the primary amine as its hydrochloride salt and generates a sulfur-containing byproduct. While much of the literature focuses on the cleavage of the more stable N-tert-butanesulfinyl amides, the principle of N-S bond cleavage under acidic or other reducing conditions is a fundamental pathway for amine formation from this class of compounds. youtube.comresearchgate.netchemistrysteps.comlibretexts.org
Hydrolysis Mechanisms under Acidic or Basic Conditions
Sulfenamides can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than amides. masterorganicchemistry.com
Acidic Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom. This is followed by the nucleophilic attack of a water molecule on the electrophilic sulfur atom. researchgate.netkhanacademy.orgyoutube.com This leads to a tetrahedral intermediate which then breaks down, cleaving the S-N bond to form a sulfenic acid and tert-butylamine. The reaction is often driven forward by the protonation of the amine leaving group. masterorganicchemistry.comchemistrysteps.com
Basic Hydrolysis : In basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. chemistrysteps.com This forms a trigonal bipyramidal intermediate, which subsequently collapses to cleave the S-N bond, yielding a sulfenate anion and tert-butylamine. While amides are notoriously difficult to hydrolyze due to the poor leaving group ability of the amide anion, the reaction can be forced with strong base and heat. masterorganicchemistry.comchemistrysteps.com The hydrolysis of sulfenamides and related sulfinamides follows a similar, often more facile, pathway. researchgate.net
Catalytic Activity of this compound
Beyond its role as a reagent, this compound functions as an efficient catalyst in specific organic transformations.
Catalytic Oxidation of Alcohols to Carbonyl Compounds
This compound is an effective catalyst for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.nettcichemicals.com This transformation is typically carried out using N-chlorosuccinimide (NCS) as the stoichiometric oxidant in the presence of a base like potassium carbonate. researchgate.netoup.com The reaction conditions are mild, proceeding at temperatures from 0°C to room temperature, and are compatible with a wide range of functional groups. researchgate.net This method is particularly advantageous for the synthesis of labile aldehydes due to its mildness. researchgate.net
The proposed catalytic cycle begins with the chlorination of the this compound catalyst by NCS. This step forms a key reactive intermediate, N-tert-butylbenzenesulfinimidoyl chloride. This intermediate then reacts with the alcohol in the presence of a base to produce the corresponding carbonyl compound, regenerating the this compound catalyst in the process. researchgate.net The mechanism shares similarities with other sulfur-based oxidations like the Swern and Corey-Kim oxidations, which involve the formation of an activated sulfur species that is attacked by the alcohol. nrochemistry.comalfa-chemistry.com
Research has demonstrated the selective oxidation of primary alcohols over secondary alcohols in diols, highlighting the catalyst's utility in complex molecule synthesis. researchgate.net The efficiency of the catalytic system allows for the conversion of a diverse array of alcohol substrates into carbonyl compounds in good to excellent yields. oup.com
| Alcohol Substrate | Product | Yield (%) |
|---|---|---|
| 4-Phenylcyclohexanol | 4-Phenylcyclohexanone | 99 |
| Cinnamyl alcohol | Cinnamaldehyde | 96 |
| 1-Dodecanol | Dodecanal | 94 |
| Benzyl alcohol | Benzaldehyde | 93 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| 2-Naphthalenemethanol | 2-Naphthaldehyde | 96 |
This table presents selected data on the this compound-catalyzed oxidation of various alcohols to the corresponding carbonyl compounds using NCS as the oxidant. The data is compiled from published research findings. researchgate.netoup.com
Anodic Oxidation Reactions
This compound can undergo electrochemical transformations through anodic oxidation. acs.orgnih.gov Studies on the electrochemical behavior of sulfenamides show that they can be oxidized to higher oxidation states. The process typically involves sequential oxidation steps. acs.org For instance, in related systems, the sulfenamide intermediate is first oxidized to a sulfinamide (an SIV species). acs.orgacs.org Further oxidation can then lead to SVI species. acs.org
Cyclic voltammetry studies on related sulfenamides have been used to determine their oxidation potentials. nih.gov This electrochemical reactivity forms the basis for synthetic methods that use anodic oxidation to convert sulfenamides into other functional groups, such as sulfonamides and sulfonimidoyl fluorides, highlighting the accessibility of higher sulfur oxidation states from the sulfenamide precursor. acs.orgacs.orgnoelresearchgroup.com
Formation and Reactivity of Key Intermediates
Generation and Characterization of N-tert-Butylbenzenesulfinimidoyl Chloride
N-tert-Butylbenzenesulfinimidoyl chloride is a pivotal intermediate in the oxidation reactions involving this compound. researchgate.netresearchgate.net
Generation: This key intermediate can be generated in two primary ways:
In situ Formation : During the catalytic oxidation of alcohols, it is formed transiently in the reaction mixture from the direct chlorination of this compound with N-Chlorosuccinimide (NCS). researchgate.netresearchgate.net
Direct Synthesis : For use as a stoichiometric reagent, it can be synthesized in near-quantitative yield by reacting phenyl thioacetate (B1230152) with tert-butyldichloroamine in benzene (B151609). wikipedia.orgwikimedia.org
Characterization: N-tert-Butylbenzenesulfinimidoyl chloride is a yellow, moisture-sensitive solid. wikipedia.org It has a reported melting point of 51-53 °C and a boiling point of 112-116 °C at a reduced pressure of 0.5 mm Hg. wikipedia.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₄ClNS | wikipedia.orgnih.gov |
| Appearance | Yellow, moisture-sensitive solid | wikipedia.org |
| Melting Point | 51-53 °C | wikipedia.org |
| Boiling Point | 112-116 °C (at 0.5 mm Hg) | wikipedia.org |
Reactivity: This compound is a potent oxidant and a strong electrophile. wikipedia.orgtcichemicals.com The sulfur-nitrogen double bond is susceptible to attack by various nucleophiles, including alkoxides, enolates, and amides. wikipedia.org Its utility extends beyond alcohol oxidation; it is used in several other synthetic transformations. For example, it can convert aldehydes to ketones via reaction with organolithium reagents, and it can dehydrogenate ketones to form α,β-unsaturated ketones by reacting with their lithium enolates. organic-chemistry.orgorganic-chemistry.org It has also been employed as an oxidant in one-pot oxidative Mannich reactions. organic-chemistry.org
Advanced Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. N-tert-Butylbenzenesulfenamide and its derivatives, particularly tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries. wikipedia.orgwikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.org The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent, which is now widely used in both academic and industrial research for the asymmetric synthesis of a vast array of amines. yale.edu
N-tert-Butanesulfinyl imines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide, are key intermediates in the enantioselective synthesis of nitrogen-containing compounds. wikipedia.orgbeilstein-journals.orgresearchgate.net The sulfinyl group acts as a potent chiral director, facilitating the diastereoselective addition of various nucleophiles to the imine carbon. wikipedia.orgbeilstein-journals.org This methodology has proven successful for the synthesis of a wide range of chiral amines, which are prevalent in many pharmaceutical and biologically active molecules. yale.edubeilstein-journals.org The ready availability of both enantiomers of tert-butanesulfinamide and the straightforward removal of the auxiliary under mild acidic conditions further enhance its utility. beilstein-journals.org
A notable application is the asymmetric synthesis of chiral amines through the addition of Grignard reagents to N-tert-butanesulfinyl imines. The reaction proceeds with high diastereoselectivity, which can be rationalized by a six-membered, chair-like transition state where the magnesium coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org This approach has been successfully applied to the synthesis of various chiral amines with high enantiomeric excess.
The piperidine (B6355638) scaffold is a common structural motif in numerous natural products and pharmaceutical agents. beilstein-journals.orgmdpi.com The asymmetric synthesis of substituted piperidines is therefore of great interest. N-tert-Butanesulfinyl imines have been instrumental in the development of stereoselective routes to these important heterocycles. beilstein-journals.orgbeilstein-journals.orgnih.gov
One strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines, followed by cyclization to form the piperidine ring. researchgate.net For instance, the indium-mediated allylation of (SS)-N-tert-butanesulfinyl imines serves as a key step in the synthesis of piperidine alkaloids like (+)-dihydropinidine and (+)-isosolenopsin. researchgate.net The reaction proceeds via a Re-face attack of the allylindium intermediate on the imine. researchgate.net Subsequent transformations, including cross-metathesis, reduction, and intramolecular cyclization, afford the final natural products. researchgate.net
Synthesis of N-Heterocycles
This compound and its derivatives are valuable reagents for the synthesis of various nitrogen-containing heterocycles. nih.govfrontiersin.org Chiral sulfinyl imines derived from tert-butanesulfinamide have been extensively used as electrophiles in reactions to produce structurally diverse N-heterocycles such as pyrrolidines, azetidines, and their fused derivatives. nih.govresearchgate.net These heterocycles are core structures in many natural products and therapeutic compounds. nih.gov The electron-withdrawing nature of the sulfinyl group in N-tert-butanesulfinyl imines facilitates nucleophilic additions, leading to the formation of enantioenriched products after removal of the auxiliary. beilstein-journals.orgua.es
Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. This compound and its derivatives have been employed in novel strategies to facilitate such bond formations.
An efficient one-pot oxidative Mannich reaction of N-carbobenzyloxy (Cbz) amines with 1,3-dicarbonyl compounds has been developed using N-tert-butylbenzenesulfinimidoyl chloride as an oxidant. organic-chemistry.orgnih.govpharm.or.jp This method allows for the formation of a carbon-carbon bond at the α-position of the nitrogen atom in N-Cbz amines. organic-chemistry.org The reaction proceeds through the mild oxidation of the N-Cbz amine to an imine, which is then trapped in situ by a carbon nucleophile. organic-chemistry.orgorgchemres.org This approach is applicable to a wide range of both aromatic and aliphatic N-Cbz amines and various 1,3-dicarbonyl compounds, affording the corresponding Mannich products in high yields. organic-chemistry.org The proposed mechanism involves the formation of an intermediate that eliminates this compound to generate the reactive imine. organic-chemistry.org
Table 1: Oxidative Mannich Reaction of N-Cbz-benzylamine with various 1,3-dicarbonyl compounds.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Diethyl malonate | Diethyl 2-(Cbz-aminobenzyl)malonate | 95 |
| 2 | Ethyl acetoacetate | Ethyl 2-acetyl-3-(Cbz-amino)-3-phenylpropanoate | 91 |
| 3 | Acetylacetone | 3-(Cbz-aminobenzyl)pentane-2,4-dione | 88 |
| 4 | 1,3-Cyclohexanedione | 2-(Cbz-aminobenzyl)-1,3-cyclohexanedione | 85 |
Data sourced from Matsuo, J.-i., Tanaki, Y., & Ishibashi, H. (2006). Oxidative Mannich Reaction of N-Carbobenzyloxy Amines with 1,3-Dicarbonyl Compounds. Organic Letters, 8(19), 4371–4374. organic-chemistry.org
This compound can be used as a catalyst in the presence of N-chlorosuccinimide (NCS) for the oxidation of alcohols to aldehydes and ketones. sigmaaldrich.comresearchgate.netresearchgate.net This catalytic system is also effective for the dehydrogenation of other organic compounds. For example, ketones can be converted to α,β-unsaturated ketones in a one-pot procedure by treating their lithium enolates with N-tert-butylbenzenesulfinimidoyl chloride at low temperatures. pharm.or.jpresearchgate.net More broadly, the dehydrogenation of saturated N-heterocycles to their aromatic counterparts is a significant transformation. d-nb.info While often requiring harsh conditions, photoredox catalysis has emerged as a milder alternative for such dehydrogenative aromatization reactions. d-nb.info
Cyclization Reactions
Cyclization reactions are fundamental in organic chemistry for constructing ring systems. While this compound itself is a key player in many transformations, a closely related compound, N-tert-butylbenzenesulfonamide, is pivotal for the synthesis of benzosultams through a specific cyclization pathway.
A notable application in the synthesis of five-membered benzosultams involves the use of N-tert-butylbenzenesulfonamide. rsc.org This process is a powerful method for creating 3,3-disubstituted and spiro-2,3-dihydrobenzo[d]isothiazole-1,1-diones. rsc.orgrsc.org The synthesis commences with the ortho-lithiation of N-tert-butylbenzenesulfonamide, which generates a reactive anion. rsc.org This anion subsequently reacts with various ketones, ranging from simple alkyl and aryl ketones to more complex cyclic ketones, to produce intermediate carbinol sulfonamides in high yields. rsc.org
The scope of this reaction is demonstrated by the successful synthesis of various benzosultams from different ketone precursors.
| Entry | Ketone Reactant | Intermediate Product | Final Benzosultam | Intermediate Yield (%) | Final Yield (%) |
| a | Acetone | Carbinol sulfonamide 6a | Benzosultam 7a | 85 | 95 |
| b | Acetophenone | Carbinol sulfonamide 6b | Benzosultam 7b | 83 | 92 |
| c | Propiophenone | Carbinol sulfonamide 6c | Benzosultam 7c | 85 | 94 |
| d | Benzophenone | Carbinol sulfonamide 6d | Benzosultam 7d | 80 | 90 |
| e | Cyclopentanone | Carbinol sulfonamide 6e | Benzosultam 7e | 82 | 93 |
| f | Cyclohexanone | Carbinol sulfonamide 6f | Benzosultam 7f | 86 | 95 |
| Data derived from research on the facile synthesis of five-membered benzosultams. rsc.org |
Anti-SN2' Mitsunobu Reaction with Chiral Hydroxy-Alpha-Alkenylsilanes
This compound is employed as a key reactant in the anti-SN2' Mitsunobu reaction. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This specific transformation involves reacting this compound with chiral hydroxy-alpha-alkenylsilanes. lookchem.comcookechem.com The outcome of this stereoselective reaction is the formation of vinylsilanes. sigmaaldrich.comcookechem.com The Mitsunobu reaction is a well-established method for inverting the stereochemistry of an alcohol, and this particular variation highlights the utility of this compound in achieving specific, less common substitution patterns like the anti-SN2' pathway.
Reactant in Complex Molecular Transformations
Beyond specific named reactions, this compound functions as a crucial reactant in broader, complex molecular transformations, most notably in oxidation reactions. sigmaaldrich.com It can act as a catalyst for the mild and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net
This catalytic oxidation is typically performed using N-chlorosuccinimide (NCS) as the terminal oxidant, in the presence of potassium carbonate and molecular sieves. researchgate.net A key aspect of this process is the in-situ generation of the active oxidizing species, N-tert-butylbenzenesulfinimidoyl chloride, from the chlorination of this compound by NCS. researchgate.netthieme-connect.de This generated species then oxidizes the alcohol, and the this compound catalyst is regenerated in the process. researchgate.net
This method is highly regarded for its mild reaction conditions, which are compatible with a wide array of sensitive functional groups, including silyl (B83357) ethers, esters, and epoxides. sigmaaldrich.com It is particularly effective for the synthesis of aldehydes that are prone to lability or epimerization. researchgate.netsigmaaldrich.com The selectivity of this system is also noteworthy, as it can preferentially oxidize primary hydroxy groups in diols. researchgate.net
Biological and Pharmaceutical Research Applications
Role in Drug Discovery and Development
The unique structural features of N-tert-Butylbenzenesulfenamide and its derivatives have made them attractive candidates for drug discovery and development programs. The inherent biological activity of the sulfonamide group, coupled with the ability to modify the molecule at various points, allows for the fine-tuning of its pharmacological properties.
Contribution of the Sulfonamide Group to Biological Activity
The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone of the biological activity observed in this compound and its analogs. google.com This group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ontosight.aiontosight.ai Its ability to form strong hydrogen bonds with the active sites of enzymes and receptors is a primary reason for its diverse pharmacological effects. ontosight.ai The sulfonamide moiety can act as a zinc binder, which is crucial for the inhibition of certain enzymes like carbonic anhydrases. researchgate.net The electron-withdrawing nature of the benzenesulfonamide (B165840) group also plays a role in its chemical reactivity and biological interactions. google.com The presence of the sulfonamide group in complex molecules can indicate a potential for various biological activities, including enzyme inhibition or receptor modulation. ontosight.ai
Exploration as Potential Antimicrobial Agents
The sulfonamide class of compounds has long been recognized for its antimicrobial properties. ontosight.airesearchgate.net Research into derivatives of benzenesulfonamide has shown promise in developing new antimicrobial agents. researchgate.netresearchgate.net For instance, studies on phenylthiazole derivatives containing a tert-butyl moiety have demonstrated promising antimicrobial activity against multidrug-resistant pathogens. nih.gov These compounds have shown efficacy against challenging bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some sulfonamides involves the inhibition of key bacterial enzymes, highlighting their potential to combat resistant strains. rsc.org The structural versatility of these compounds allows for the synthesis of derivatives with enhanced potency against a range of microbial threats, including both bacteria and fungi. researchgate.netnih.gov
Investigation of Enzyme Inhibitory Properties
Derivatives of this compound are being actively investigated for their ability to inhibit various enzymes, a key strategy in the treatment of numerous diseases. The sulfonamide group is known to be a crucial component for the inhibition of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. ontosight.ai Research has shown that benzenesulfonamide derivatives can act as competitive inhibitors of human carbonic anhydrase isozymes. Furthermore, structure-activity relationship (SAR) studies have identified this compound derivatives as inhibitors of anthrax lethal factor, a critical virulence factor of Bacillus anthracis. nih.gov The ability of the sulfonylamino group to form strong hydrogen bonds with enzyme active sites contributes significantly to their inhibitory potential.
Application in Antiretroviral Therapies and Antibacterial Agents, particularly Derivatives like 4-tert-Butylbenzenesulfonamide
The quest for novel antiretroviral and antibacterial agents has led researchers to explore sulfonamide derivatives. The 4-tert-Butylbenzenesulfonamide scaffold, in particular, has been utilized as an intermediate in the synthesis of compounds with potential therapeutic applications. cymitquimica.com While direct evidence for the antiretroviral activity of this compound itself is limited, the broader class of sulfonamides has been investigated for the inhibition of HIV aspartyl protease, an enzyme essential for viral replication. google.com Some antiretroviral drugs have demonstrated antibacterial activity, suggesting a dual-action potential that could be relevant for managing opportunistic infections in immunocompromised individuals. nih.gov The development of new derivatives continues, with a focus on creating agents that are effective against drug-resistant strains of both bacteria and viruses. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives (e.g., Endothelin Receptor Antagonists)
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. nih.govnih.govrjraap.comrroij.com These studies systematically modify the chemical structure to understand how different functional groups influence biological activity. A significant area of research has been the development of endothelin (ET) receptor antagonists. nih.govresearchgate.net The endothelin system is involved in vasoconstriction, and its dysregulation is implicated in diseases like pulmonary arterial hypertension. researchgate.netplicnihypertenze.cz
SAR studies have led to the discovery of potent and selective ET-A receptor antagonists based on the this compound scaffold. nih.govacs.org For example, the introduction of a pyrimidine (B1678525) group into certain benzenesulfonamide derivatives dramatically increased their affinity and selectivity for the ET-A receptor. nih.govacs.org These studies have allowed researchers to design compounds with high affinity for their target receptors, leading to the development of drugs for conditions like pulmonary arterial hypertension. researchgate.netresearchgate.net
Table 1: SAR Insights for this compound Derivatives as Endothelin Receptor Antagonists
| Modification Site | Structural Change | Impact on Activity |
| Sulfonamide Nitrogen | Alkylation | Potency can be influenced by the size of the alkyl group. nih.gov |
| Aromatic Ring | Substitution Pattern | Disubstitution at certain positions can dramatically affect activity. nih.gov |
| Side Chain | Introduction of a pyrimidine group | Dramatically enhanced ET-A receptor affinity and selectivity. nih.govacs.org |
Immunomodulatory Research (focused on N-butylbenzenesulfonamide as a related compound)
Research into the immunomodulatory effects of related compounds, such as N-butylbenzenesulfonamide (NBBS), provides valuable insights into the potential of this class of chemicals to interact with the immune system. nih.govnih.govresearchgate.net NBBS, a plasticizer, has been shown to modulate both innate and adaptive immune responses in animal studies. nih.govnih.gov
Studies in mice and rats have demonstrated that exposure to NBBS can lead to alterations in immune function. nih.govnih.gov In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to a T-dependent antigen. nih.govnih.gov In developmentally exposed rats, the immunomodulatory effects were found to be sex-dependent. nih.govnih.gov For instance, a positive trend in natural killer (NK) cell activity was observed in male F1 rats, while a negative trend was seen in female F1 rats. nih.govnih.gov These findings suggest that benzenesulfonamide compounds have the potential to influence immune system function, an area that warrants further investigation for its therapeutic implications. nih.gov
Table 2: Summary of Immunomodulatory Effects of N-butylbenzenesulfonamide (NBBS) in Animal Models
| Animal Model | Exposure | Key Findings |
| Adult Female Mice | Oral | Suppressed antibody-forming cell (AFC) response. nih.govnih.gov |
| Developmentally Exposed Male Rats | Oral | Positive trend in natural killer (NK) cell activity. nih.govnih.gov |
| Developmentally Exposed Female Rats | Oral | Negative trend in natural killer (NK) cell activity; decreased AFC response. nih.govnih.gov |
Evaluation of Immune System Modulation
Investigations into the immunotoxicity of N-Butylbenzenesulfonamide (NBBS) have revealed its capacity to modulate both innate and adaptive immune responses. nih.govnih.govdntb.gov.ua In studies using animal models, oral exposure to NBBS has been shown to produce distinct immunological changes. nih.gov
Specifically, functional assessments in adult female B6C3F1/N mice demonstrated that NBBS treatment suppressed the T-cell dependent antibody response. nih.govnih.gov This was observed as a reduction in the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), a standard antigen used in immunotoxicity testing. nih.govnih.gov Concurrently, these studies noted small increases in T-cell responses and natural killer (NK) cell activity. nih.govnih.govdntb.gov.ua In one study involving dermal application, mice exposed to the lowest concentration (25% NBBS) showed a significant increase in IgM-producing B cells in the spleen, though no major changes were seen in immune cell markers in the lymph nodes. core.ac.ukresearchgate.net These findings collectively indicate that NBBS can influence several branches of the immune system.
Analysis of Species, Sex, and Exposure Period Dependence of Immunological Effects
The immunological effects of N-Butylbenzenesulfonamide (NBBS) are not uniform and show clear dependence on the species, sex, and timing of exposure (developmental versus adult). nih.govnih.govdntb.gov.ua The contrast between studies in adult mice and those in developmentally exposed rats highlights these variabilities.
In studies where Harlan Sprague Dawley rats were exposed from gestation through to adulthood, the immunological effects were notably sex-dependent. nih.govnih.govdntb.gov.ua Male F1 rats exhibited a positive trend in natural killer (NK) cell activity, whereas a negative trend was observed in female F1 rats. nih.govnih.gov Furthermore, the antibody-forming cell (AFC) response to sheep red blood cells (SRBC) was decreased in female F1 rats but was not affected in their male counterparts. nih.govnih.govdntb.gov.ua This demonstrates a clear sex-specific immunomodulatory effect in developmentally exposed rats. nih.gov These results underscore that oral exposure to NBBS can lead to varied effects on both innate and adaptive immunity, contingent on species, sex, and the life stage at which exposure occurs. nih.govnih.gov
Table 1: Summary of Species, Sex, and Exposure-Dependent Immunological Effects of N-Butylbenzenesulfonamide (NBBS)
| Species/Model | Exposure Period | Sex | Key Immunological Finding | Citation(s) |
| B6C3F1/N Mice | Adult (28 days) | Female | Suppressed antibody-forming cell (AFC) response to SRBC. | nih.govnih.gov |
| B6C3F1/N Mice | Adult (28 days) | Female | Small increases in T-cell and Natural Killer (NK) cell activity. | nih.govnih.govdntb.gov.ua |
| Harlan Sprague Dawley Rats | Developmental (Gestation to Adulthood) | Male | Positive trend in Natural Killer (NK) cell activity. | nih.govnih.gov |
| Harlan Sprague Dawley Rats | Developmental (Gestation to Adulthood) | Female | Negative trend in Natural Killer (NK) cell activity. | nih.govnih.gov |
| Harlan Sprague Dawley Rats | Developmental (Gestation to Adulthood) | Female | Decreased antibody-forming cell (AFC) response to SRBC. | nih.govnih.govdntb.gov.ua |
| Harlan Sprague Dawley Rats | Developmental (Gestation to Adulthood) | Male | No significant change in AFC response to SRBC. | nih.govnih.gov |
Agrochemical Formulations (related derivatives like 4-tert-butylbenzenesulfonamide)
The sulfonamide chemical structure is a component of various biologically active molecules, including those used in the pharmaceutical and agricultural industries. google.com Derivatives of benzenesulfonamide are explored for their utility in multiple applications. cymitquimica.com
Role as a Key Building Block for Sulfonylurea Herbicides
While direct evidence of 4-tert-butylbenzenesulfonamide being a primary building block for major commercial sulfonylurea herbicides is not prominent in recent literature, sulfonamide compounds are fundamental to this class of herbicides. researchgate.netmolaid.com The synthesis of novel sulfonylurea herbicides often involves the reaction of a sulfonamide with a heterocyclic amine. researchgate.net The specific substituents on the benzene (B151609) ring and the heterocyclic portion of the molecule are varied to fine-tune the herbicidal activity and crop selectivity. Therefore, benzenesulfonamide derivatives are a critical class of intermediates in the research and development of new herbicidal agents. researchgate.netmolaid.com
Applications in Materials Science and Polymer Chemistry
Role as a Plasticizer in Polymer Systems
Plasticizers are additives that increase the flexibility, or plasticity, of a material. specialchem.com N-butylbenzenesulfonamide functions as an external plasticizer, meaning it is incorporated into a polymer without chemically bonding to the polymer chains. specialchem.com Its molecules position themselves between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely against each other. specialchem.comresearchgate.net This mechanism is fundamental to enhancing the workability and extensibility of the final product. specialchem.comresearchgate.net The global market for N-butylbenzenesulfonamide was valued at approximately USD 36.52 million in 2024, with projections to reach USD 57.63 million by 2033, underscoring its importance in industrial applications. globalgrowthinsights.com
The primary function of N-butylbenzenesulfonamide as a plasticizer is to improve the flexibility and processability of polymers by lowering their glass transition temperature (Tg). researchgate.net By doing so, it makes the material less brittle and more pliable. researchgate.net This enhancement of flexibility is crucial for applications that require materials to withstand bending and stress without cracking. specialchem.com Sulfonamide-based plasticizers are noted for their low susceptibility to hydrolysis, which imparts high resistance to degradation from weathering and alkaline environments, thereby improving the long-term durability of the polymer product. specialchem.com
The incorporation of additives into a polymer matrix is a key strategy for enhancing the mechanical properties of the final composite material. researchgate.net The effectiveness of an additive like N-butylbenzenesulfonamide depends on its uniform dispersion within the polymer matrix. researchgate.net Proper dispersion ensures that the plasticizing effect is consistent throughout the material, leading to predictable and reliable improvements in properties such as tensile strength and elongation at break. researchgate.net The interaction between the plasticizer and the polymer chains at a molecular level is critical for achieving these enhanced mechanical characteristics. nih.gov The goal is to reduce the rigidity of the polymer's three-dimensional structure, allowing for deformation without rupture. researchgate.net
N-butylbenzenesulfonamide (NBBS) is an exceptionally effective plasticizer for polyamides (PAs), commonly known as nylon. researchandmarkets.comchemicalbook.com Its structural similarity to the amide linkages in nylon polymers allows for excellent molecular interaction and compatibility. researchandmarkets.com This makes it particularly valuable for high-performance and long-chain nylons such as PA 6, PA 11, and PA 12. researchandmarkets.comnih.govnih.gov These materials are known for their strength, thermal stability, and chemical resistance. rsc.org The addition of NBBS enhances their flexibility and processability, which is critical for manufacturing products like flexible tubing, automotive parts, and medical devices. researchandmarkets.comnih.govnih.gov Research has shown that while NBBS greatly improves the low-temperature flexibility of polyamides, it can have drawbacks such as volatility and a tendency to migrate out of the polymer matrix at elevated temperatures. google.com Recent studies have also explored the robustness of recycling processes for polyamides containing sulfur-based plasticizers like N-butylbenzenesulfonamide, finding that its presence did not hinder catalytic depolymerization. rsc.org
Table 1: Properties of N-butylbenzenesulfonamide (NBBS)
| Property | Value | Source |
|---|---|---|
| CAS Number | 3622-84-2 | made-in-china.com |
| Molecular Formula | C10H15NO2S | made-in-china.com |
| Molecular Weight | 213.30 g/mol | sci-hub.se |
| Appearance | Colorless and clear liquid | made-in-china.com |
| Density | 1.145 - 1.152 g/mL at 25 °C | chemicalbook.commade-in-china.com |
| Refractive Index | n20/D 1.525 | chemicalbook.com |
| Boiling Point | 314 °C | chemicalbook.com |
| Viscosity (CPS) | 150 - 180 | made-in-china.com |
Use as a Stabilizer in Polymer Production
Beyond its role as a plasticizer, N-butylbenzenesulfonamide contributes to the stability of polymer products. Its chemical structure, particularly the sulfonamide group, is inherently resistant to hydrolysis. specialchem.com This characteristic provides protection against chemical degradation when the polymer is exposed to moisture or alkaline conditions. specialchem.com This stabilizing function helps to preserve the integrity and extend the service life of the polymer material.
Development in Specialty Coatings and Adhesives
N-butylbenzenesulfonamide is utilized in the formulation of various specialty coatings and adhesives. globalgrowthinsights.commade-in-china.com It is compatible with a range of resins and is used in latex adhesives, hot-melt adhesives, printing inks, and surface coatings. chemicalbook.commade-in-china.com In these applications, it functions to enhance flexibility and adhesion. ulprospector.com Its inclusion can lower the processing temperature of hot-melt adhesives and improve the flow characteristics of coatings, contributing to both ease of application and the performance of the final bonded or coated product. specialchem.com
Table 2: N-butylbenzenesulfonamide (BBSA) Market Overview
| Metric | Value | Source |
|---|---|---|
| Global Market Size (2024) | USD 36.52 million | globalgrowthinsights.com |
| Projected Market Size (2033) | USD 57.63 million | globalgrowthinsights.com |
| Compound Annual Growth Rate (CAGR) 2025-2033 | 5.2% | globalgrowthinsights.com |
| Primary Application Share (Plasticizers) | > 60% | globalgrowthinsights.com |
| Key End-Use Industries | Automotive, Electronics, Manufacturing | globalgrowthinsights.com |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the detailed structural analysis of N-tert-Butylbenzenesulfenamide, providing insights into its molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR spectroscopy, the tert-butyl group typically exhibits a characteristic singlet peak due to the nine equivalent protons, usually found in the upfield region of the spectrum. The protons on the benzene (B151609) ring produce signals in the aromatic region, with their multiplicity and chemical shifts being influenced by the substitution pattern.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the tert-butyl group will have a distinct chemical shift, as will the quaternary carbon. The carbon atoms of the phenyl group will appear in the aromatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Analogs
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~1.3 - 1.5 (singlet) | ~28 - 31 |
| tert-Butyl (quaternary C) | - | ~50 - 52 |
| Aromatic (C-H) | ~7.2 - 7.9 (multiplets) | ~125 - 135 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will characteristically show absorption bands corresponding to N-H stretching, S=O stretching of the sulfonamide group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| S=O | Asymmetric Stretching | 1300 - 1350 |
| S=O | Symmetric Stretching | 1140 - 1180 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, which is further detailed in section 7.3.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for reaction monitoring. A common approach involves using a reverse-phase column with a mobile phase consisting of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and water. google.com Detection is often carried out using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm. google.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. HPLC can be effectively used to monitor the disappearance of starting materials, such as benzenesulfonamide (B165840), to determine the reaction endpoint. google.com
Table 3: Exemplary HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) google.com |
| Detection Wavelength | 254 nm google.com |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. The compound is volatilized and passed through a capillary column where separation occurs based on boiling point and interactions with the stationary phase. The use of an internal standard can allow for precise quantification. nih.gov
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound with high accuracy. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound.
Table 4: Key Ions in the Mass Spectrum of this compound
| Ion | m/z (example) | Description |
|---|---|---|
| [M]⁺ | 213 | Molecular Ion |
| [M - C₄H₉]⁺ | 156 | Loss of the tert-butyl group |
| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The relative intensities of these peaks can vary depending on the ionization method and energy.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity, Adsorption Properties, and Catalytic Mechanisms
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying larger systems and complex processes. youtube.com
While specific DFT studies on the reactivity and catalytic mechanisms of N-tert-Butylbenzenesulfenamide are limited, extensive research on the related class of sulfonamides demonstrates the power of DFT in understanding adsorption phenomena. These studies provide a framework for how this compound might interact with various surfaces.
For instance, DFT has been used to investigate the adsorption of different sulfonamide antibiotics on materials like activated carbon and nanoclusters. researchgate.netnanomedicine-rj.com In one study, the adsorption energies of sulfamethazine (B1682506) (SMZ), sulfathiazole (B1682510) (STZ), and sulfamethoxazole (B1682508) (SMTX) on a graphene model were calculated to understand their removal efficiency from water. The results showed that the strength of adsorption correlated with the observed removal efficiency. researchgate.net
Another DFT investigation explored the interaction of sulfamethoxazole (SMZ) with a C8B6N6 nanocluster, revealing an exothermic and spontaneous adsorption process. nanomedicine-rj.com Analysis of the Frontier Molecular Orbitals (FMO) showed a significant change in the nanocluster's bandgap upon adsorption, suggesting its potential as a sensor for SMZ. nanomedicine-rj.com
These studies illustrate how DFT can be applied to this compound to predict its interaction with surfaces, which is crucial for applications in materials science and catalysis. DFT calculations can elucidate:
Adsorption Sites: Identifying the most favorable locations for the molecule on a surface.
Interaction Nature: Distinguishing between physisorption (van der Waals forces) and chemisorption (covalent bonding).
Electronic Changes: Analyzing how electron density shifts upon adsorption, which affects the properties of both the molecule and the surface. nih.govchemrevlett.com
| Molecule | Adsorbent Surface | Adsorption Energy (Eads) | Key Finding | Reference |
|---|---|---|---|---|
| Sulfamethazine (SMZ) | Graphene Model | -4.91 eV | Adsorption strength correlates with experimental removal efficiency. | researchgate.net |
| Sulfathiazole (STZ) | Graphene Model | -4.64 eV | Preferential adsorption on graphene edges. | researchgate.net |
| Sulfamethoxazole (SMTX) | Graphene Model | -4.62 eV | Lowest adsorption energy among the three tested sulfonamides. | researchgate.net |
| Sulfamethoxazole (SMZ) | C8B6N6 Nanocluster | - (Exothermic) | Interaction is spontaneous; significant change in nanocluster bandgap. | nanomedicine-rj.com |
Modeling of Reaction Mechanisms and Transition States in this compound Chemistry
Modeling reaction mechanisms involves using computational methods to map out the entire pathway of a chemical reaction, with a particular focus on characterizing the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.
For this compound, this could involve modeling reactions such as:
Thioamination: Reactions where the S-N bond is cleaved and transferred to another molecule.
Oxidation: Stepwise oxidation at the sulfur atom.
Rearrangements: Intramolecular structural changes.
Computational tools like DFT are frequently used to locate the geometry of transition states. Methods like Quasi-Newton algorithms or dimer methods are employed to search the potential energy surface for these critical saddle points. Once a TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. For example, a computational study on the interconversion of sulfurdiimide isomers successfully calculated the equilibrium geometries and transition states, providing relative Gibbs energies for the process. researchgate.net
Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified TS correctly connects the reactant and product minima on the PES. The calculated activation energy (the energy difference between the reactant and the TS) can then be used in conjunction with Transition State Theory (TST) to estimate theoretical reaction rate constants. researchgate.net
| System | Computational Method | Focus of Study | Key Finding | Reference |
|---|---|---|---|---|
| Sulfurdiimide Isomers | DSM(THF)-ωB97X-D3BJ-def2-TZVP | Isomer Interconversion | Calculated equilibrium geometries, transition states, and relative Gibbs free energies for the isomerization process. | researchgate.net |
These modeling techniques provide invaluable, atom-level detail about how chemical reactions involving sulfenamides proceed, guiding experimental efforts in catalyst design and reaction optimization.
Future Directions and Emerging Research Avenues
Development of Novel N-tert-Butylbenzenesulfenamide Derivatives with Tailored Properties
The core structure of this compound offers extensive opportunities for modification to create derivatives with fine-tuned physical, chemical, and biological properties. Future research will likely concentrate on strategic structural alterations, such as substitutions on the phenyl ring or modifications to the N-tert-butyl group. By introducing various functional groups—electron-donating or electron-withdrawing—onto the aromatic ring, researchers can modulate the electronic properties of the sulfur-nitrogen bond, thereby influencing the compound's reactivity and catalytic activity.
Furthermore, the development of chiral derivatives is a particularly promising avenue. The design and synthesis of chiral sulfinyl squaramide catalysts, for example, has proven effective in enantioselective reactions. nih.gov Applying similar principles to create chiral this compound analogues could unlock new possibilities in asymmetric catalysis. elsevierpure.com These tailored derivatives could serve as specialized ligands for metal catalysts or as organocatalysts themselves, designed for high selectivity and efficiency in complex chemical transformations.
Exploration of New Catalytic Applications and Methodologies
While this compound has been used as a reagent in organic synthesis, its potential as a catalyst is an area of growing interest. sigmaaldrich.com A notable application is its use as a catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. This methodology demonstrates the compound's ability to facilitate key chemical transformations efficiently.
Future explorations will likely expand this catalytic scope. Inspired by the success of related compounds like N-tert-butyl sulfinyl squaramide in Friedel-Crafts alkylation, researchers may investigate this compound derivatives for a broader range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The development of methodologies that utilize this compound in tandem with other catalytic systems could also lead to novel synthetic pathways. The focus will be on creating highly selective and robust catalytic processes for the synthesis of complex molecules.
Mechanistic Elucidation of Complex Reactions Involving this compound
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Mechanistic studies into its role in alcohol oxidation suggest a pathway involving the formation of a key intermediate species that regenerates the catalyst. However, the reactivity of the sulfur-nitrogen bond can be complex and may involve different pathways under various conditions.
Future research will employ a combination of experimental and computational techniques to unravel these complexities. Kinetic studies, in-situ spectroscopic monitoring, and isotopic labeling experiments can provide valuable data on reaction intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict reactivity, as has been done for other complex amine reactions. nih.gov Elucidating these mechanisms will enable more rational design of catalysts and reaction conditions for enhanced efficiency and selectivity.
Pursuit of Sustainable and Green Synthesis Routes for this compound
In line with the principles of green chemistry, developing sustainable and environmentally benign methods for synthesizing this compound and its derivatives is a critical research direction. sumdu.edu.uarsc.org Current synthetic methods often rely on traditional approaches that may involve harsh reagents or generate significant waste. nih.gov
Future research will focus on alternative synthetic strategies that improve atom economy and reduce environmental impact. This includes the exploration of reusable catalysts, the use of greener solvents or solvent-free reaction conditions, and the utilization of readily available, non-toxic starting materials. google.comresearchgate.net For instance, methods developed for the related N-tert-butylbenzenesulfonamide utilize recyclable catalysts like hafnium tetrachloride and mild reaction conditions to achieve high yields with reduced industrial waste. google.com Another approach could involve the use of versatile and eco-friendly reagents like tert-butyl nitrite (B80452) (TBN), which has been shown to be effective in various transformations under mild, metal-free conditions. organic-chemistry.org The direct oxidative coupling of thiols and amines also represents a promising strategy that streamlines synthesis and minimizes waste. nih.gov
Targeted Biomedical Applications and Advanced Drug Design Strategies
While the direct biological activity of this compound is not extensively studied, its structural relatives, the benzenesulfonamides, are a cornerstone of medicinal chemistry. ijpsjournal.comresearchgate.netdrugbank.com Benzenesulfonamide (B165840) derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, often by targeting specific enzymes like carbonic anhydrase. ijpsjournal.com
This provides a strong rationale for exploring this compound as a scaffold for drug discovery. Future research could involve synthesizing libraries of its derivatives and screening them for various biological activities. The unique properties of the sulfenamide (B3320178) S-N bond, compared to the sulfonamide's SO2-N bond, may lead to novel mechanisms of action or improved selectivity for biological targets. researchgate.net Drawing inspiration from the success of sulfonamides, these new derivatives could be designed as potential inhibitors of enzymes implicated in diseases like cancer or glaucoma, or as novel anti-infective agents. nih.govijpsjournal.com
Table 1: Examples of Biological Targets for Benzenesulfonamide and Related Scaffolds.Advanced Materials Engineering through this compound Incorporation
The application of sulfenamides in materials science, particularly in the vulcanization of rubber, highlights their potential in polymer chemistry. wikipedia.org For example, N-tert-butyl benzothiazole (B30560) sulfenamide is a crucial accelerator used in the rubber industry to control the curing process. google.com
Future research could explore this compound for similar roles as a vulcanization accelerator or as a novel additive to impart unique properties to polymers and other materials. The labile yet tunable S-N bond could be exploited to create self-healing polymers, redox-active materials, or novel cross-linking agents. researchgate.net Furthermore, incorporating the this compound moiety into polymer backbones or as a side chain could modify the material's thermal stability, processability, or surface properties. Its use as a precursor for sulfur- and nitrogen-containing functional materials is another underexplored but potentially fruitful area of research. Related monomers like tert-butyl acrylate (B77674) are already used in controlled radical polymerization to create complex polymer architectures, suggesting a pathway for incorporating similar functional groups into advanced materials. researchgate.netresearchgate.net
Table of Compounds
Q & A
Q. What are the standard synthetic routes for N-tert-Butylbenzenesulfenamide, and how can reaction conditions be optimized for high yield?
this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, a modified procedure involves reacting tert-butanesulfinamide with aryl halides in the presence of Pd₂(dba)₃ and tBu-XPhos ligands under argon, followed by column chromatography for purification . Optimization focuses on solvent choice (e.g., toluene/water mixtures), reaction temperature (90°C), and stoichiometric ratios of reagents. Monitoring via TLC and adjusting catalyst loading (2–5 mol%) can mitigate side reactions and improve yields (typically 75–86%) .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- X-ray crystallography : Resolves bond lengths (e.g., N–C(aryl) = 1.403 Å) and hydrogen-bonding networks in the crystal lattice .
- NMR spectroscopy : ¹H NMR (δ 1.33 ppm for tert-butyl protons) and ¹³C NMR (δ 56.3 ppm for sulfenamide carbon) verify structural integrity .
- IR spectroscopy : Peaks at 3452 cm⁻¹ (N–H stretch) and 1053 cm⁻¹ (S–N vibrations) confirm functional groups .
- GC/MS : Validates purity and detects volatile byproducts .
Q. How should researchers safely handle and dispose of this compound in the laboratory?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 20°C .
- Disposal : Segregate waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential sulfenamide degradation into sulfonic acids, which may contaminate water systems .
Advanced Research Questions
Q. What is the mechanistic role of this compound in catalytic alcohol oxidations, and how does it tolerate diverse functional groups?
this compound acts as a redox-active catalyst in the presence of N-chlorosuccinimide (NCS), facilitating the oxidation of primary/secondary alcohols to aldehydes/ketones. The mechanism involves N–S bond cleavage to generate a sulfenyl chloride intermediate, which abstracts hydrogen from the alcohol substrate. Functional group tolerance (e.g., silyl ethers, epoxides) stems from the mild, non-acidic reaction conditions (room temperature, dichloromethane solvent) and the steric bulk of the tert-butyl group, which minimizes undesired side reactions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
Discrepancies in catalytic performance often arise from variations in:
- Substrate scope : Test the catalyst with structurally diverse alcohols (e.g., allylic vs. benzylic) under standardized conditions.
- Additives : Evaluate the impact of bases (e.g., NaOH) or co-catalysts on turnover frequency .
- Analytical methods : Compare yields quantified via GC vs. NMR to identify systematic errors. Reproducibility requires strict control of moisture levels, oxygen exclusion, and catalyst batch consistency .
Q. What strategies enhance the enantioselective applications of this compound in asymmetric synthesis?
- Chiral auxiliaries : Incorporate tert-butanesulfinamide-derived ligands to induce stereocontrol in C–N bond-forming reactions .
- Dynamic kinetic resolution : Use chiral palladium complexes to bias reaction pathways toward single enantiomers .
- Computational modeling : DFT studies can predict transition-state geometries to guide ligand design .
Q. How does structural modification of this compound influence its reactivity in complex syntheses?
- Electron-withdrawing groups : Substituting the benzene ring with nitro or cyano groups increases electrophilicity at the sulfur center, enhancing oxidative capacity .
- Steric effects : Bulkier substituents (e.g., 3,5-dimethylphenyl) reduce catalytic activity but improve selectivity in sterically congested substrates .
- Solubility tuning : Introducing polar groups (e.g., hydroxyls) improves aqueous compatibility for biocatalytic applications .
Methodological Recommendations
- Experimental Design : For oxidation reactions, use a molar ratio of 1:1.2 (alcohol:NCS) in anhydrous CH₂Cl₂. Monitor progress via in situ IR to detect aldehyde/ketone formation .
- Data Interpretation : Cross-validate NMR and X-ray data with computational models (e.g., Gaussian) to resolve ambiguous stereochemical outcomes .
- Troubleshooting : Low yields may result from moisture-sensitive intermediates—ensure rigorous drying of glassware and reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
